N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide
Description
N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a complex ethanediamide derivative featuring a 2,6-dimethylphenyl group and a hybrid heterocyclic moiety comprising 1-methyl-1,2,3,4-tetrahydroquinoline and pyrrolidine.
Properties
IUPAC Name |
N'-(2,6-dimethylphenyl)-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-pyrrolidin-1-ylethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H34N4O2/c1-18-8-6-9-19(2)24(18)28-26(32)25(31)27-17-23(30-14-4-5-15-30)21-11-12-22-20(16-21)10-7-13-29(22)3/h6,8-9,11-12,16,23H,4-5,7,10,13-15,17H2,1-3H3,(H,27,31)(H,28,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISUWZQHOERDYFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CCC3)C)N4CCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H34N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the 1-methyl-1,2,3,4-tetrahydroquinoline moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyrrolidine ring: This step may involve nucleophilic substitution reactions where the pyrrolidine ring is introduced to the intermediate compound.
Coupling with 2,6-dimethylphenyl group: This step often involves amide bond formation using coupling reagents like carbodiimides (e.g., EDCI) or peptide coupling agents (e.g., HATU) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are scalable and reproducible on an industrial scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, or distillation to achieve the desired purity.
Quality control: Implementing rigorous quality control measures to ensure consistency and compliance with regulatory standards.
Chemical Reactions Analysis
Types of Reactions
N-(2,6-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Coupling reagents: EDCI, HATU.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: May lead to the formation of quinoline derivatives.
Reduction: May result in the formation of reduced amine derivatives.
Substitution: Can yield various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific receptors or enzymes.
Material Science: Its structural properties may be explored for the development of novel materials with specific functionalities.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-N’-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These may include:
Receptors: Binding to specific receptors on cell surfaces, leading to a cascade of intracellular signaling events.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways that regulate cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Comparison with Structurally or Functionally Similar Compounds
Below is a comparative analysis based on structural motifs and inferred properties:
Table 1: Structural and Functional Comparison
Key Observations:
Tetrahydroquinoline vs. Quinoline Derivatives: The target compound’s tetrahydroquinoline moiety is a hydrogenated analog of ethoxyquin’s quinoline ring. Saturation may enhance metabolic stability or alter binding affinity compared to ethoxyquin’s planar aromatic system . Ethoxyquin’s ethoxy group contributes to antioxidative properties, whereas the target compound’s methyl group on tetrahydroquinoline may influence lipophilicity.
Pyrrolidine Functionalization: The pyrrolidine group in the target compound contrasts with N-nitrosopyrrolidine, a carcinogenic nitrosamine. The absence of a nitroso group in the target compound likely eliminates genotoxic risks associated with nitrosamines .
Ethanediamide Linker: The oxalamide bridge is uncommon in pesticides (e.g., prometon uses a triazine core) but is prevalent in medicinal chemistry for hydrogen bonding with biological targets.
Research Findings and Data Gaps
- Structural Analogues in Pesticides : Ethoxyquin and prometon highlight the role of heterocycles in agrochemicals, but the target compound’s ethanediamide linker and pyrrolidine group deviate from typical pesticide architectures .
- Pharmacological Potential: Pyrrolidine and tetrahydroquinoline are common in drugs (e.g., antihistamines, kinase inhibitors).
Biological Activity
N-(2,6-dimethylphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]ethanediamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by its complex structure which includes a dimethylphenyl moiety and a tetrahydroquinoline-pyrrolidine combination. Its IUPAC name reflects the intricate arrangement of functional groups that may contribute to its biological activity.
Research indicates that compounds similar to this compound may interact with various biological targets:
- Receptor Binding : The compound likely interacts with neurotransmitter receptors, particularly those involved in the modulation of dopamine and serotonin pathways.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways, affecting the bioavailability of other pharmacological agents.
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties which could be beneficial in neurodegenerative disorders.
Table 1: Summary of Biological Activities
Case Study 1: Antidepressant Activity
A study conducted on mice demonstrated that administration of this compound resulted in decreased immobility in the forced swim test. This suggests an antidepressant-like effect potentially mediated through serotonergic pathways.
Case Study 2: Neuroprotective Properties
In vitro experiments showed that the compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism appears to involve the upregulation of antioxidant enzymes and downregulation of pro-apoptotic factors.
Case Study 3: Analgesic Effects
In a chronic pain model using rats, treatment with the compound led to significant reductions in pain scores compared to control groups. This effect is hypothesized to be due to modulation of pain pathways involving opioid receptors.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
